molecular formula C7H4ClN3O2 B2884284 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1030019-33-0

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

货号: B2884284
CAS 编号: 1030019-33-0
分子量: 197.58
InChI 键: BHZYOQSUEKXHBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 477848-00-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7 and a carboxylic acid group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The compound is synthesized via regioselective condensation of 5-aminopyrazole derivatives with β-diketones or their equivalents under acidic or microwave-assisted conditions, followed by hydrolysis of ester intermediates to yield the carboxylic acid . Its molecular formula is C₈H₄ClN₃O₂, with a molecular weight of 209.59 g/mol .

属性

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-4(7(12)13)10-6-1-2-9-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYOQSUEKXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Oxidative Dehydrogenation Pathways

Cross-dehydrogenative coupling (CDC) strategies using molecular oxygen enable one-pot syntheses. For example, reacting N-amino-2-iminopyridines with β-diketones in ethanol/acetic acid under O₂ facilitates simultaneous cyclization and oxidation, albeit with lower yields (34–74%) compared to stepwise approaches.

Functional Group Interconversion

In cases where direct esterification is challenging, cyanohydrin intermediates offer an alternative. Nitrile groups at position 5 can be hydrolyzed to carboxylic acids using concentrated HCl, though this method risks core degradation.

化学反应分析

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

作用机制

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a moderate inhibitor of PI3K δ, with an IC50 value of 475 nM . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.

相似化合物的比较

Key Observations :

  • Chlorine substitution at position 7 (main compound) enhances electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
  • Cyclopropyl groups (e.g., in CAS 1011354-08-7) increase steric hindrance and metabolic stability but reduce solubility .
  • Trifluoromethyl groups (e.g., in CAS 1784657-90-4) improve binding affinity to hydrophobic pockets in targets like kinase enzymes .

Challenges :

  • Substitution at position 7 (Cl, CF₃, or CF₂H) often competes with position 3, requiring precise reaction conditions to avoid isomeric mixtures .

生物活性

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClN4O2C_7H_5ClN_4O_2, with a molecular weight of approximately 202.59 g/mol. The compound features a pyrazolo-pyrimidine core structure that is known for its versatility in biological applications.

This compound primarily exhibits its biological activity through the inhibition of specific protein kinases, which are crucial in cell signaling pathways associated with cancer progression. The presence of the chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown selective inhibition of kinases such as Pim-1 and Flt-3, which are implicated in tumor growth and metastasis. Binding assays and molecular docking studies indicate that the structural features allow effective interaction with the active sites of these enzymes .
  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by targeting critical pathways involved in cell survival and apoptosis. For instance, it has been noted for its ability to suppress phosphorylation of BAD protein, a key regulator in apoptotic pathways .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on Pim-1 kinase with IC50 values in the low micromolar range. In one study, it was reported to inhibit over 98% of Pim-1 activity at a concentration of 1 μM .
  • Selectivity Profile : The selectivity of this compound against other kinases has been evaluated. A selectivity score (S(50)) calculated from a panel of 119 oncogenic kinases indicated high specificity towards Pim-1 and Flt-3 while showing minimal off-target effects .
  • Cell-Based Assays : In clonogenic survival assays mimicking Pim-1 knockdown conditions, the compound demonstrated significant reductions in colony formation, further supporting its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers compared to untreated controls. This suggests a promising therapeutic application for this compound in oncology.

Case Study 2: Selective Kinase Inhibition

In a comparative study involving multiple pyrazolo[1,5-a]pyrimidines, this compound was highlighted for its superior selectivity towards Pim-1 kinase over other tested kinases. This specificity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors.

Data Tables

Biological Activity IC50 (μM) Selectivity Score (S(50))
Pim-1 Inhibition<0.010.14
Flt-3 Inhibition0.15>0.80
Other Kinases (average)>10N/A

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodology :

  • Core Synthesis : The compound is typically synthesized via chlorination of precursor pyrazolo[1,5-a]pyrimidines using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 7-hydroxy derivatives are refluxed with POCl₃ and a base (e.g., triethylamine) in solvents like 1,4-dioxane for 3–5 hours .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane/CH₂Cl₂) are used to isolate high-purity crystals .
  • Optimization : Key variables include temperature (80–100°C), stoichiometric ratios (excess POCl₃), and inert atmospheres (argon) to minimize side reactions .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

  • Methodology :

  • X-ray Crystallography : Resolves atomic-level geometry, with planar fused-ring systems (mean deviation <0.02 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic H at δ 6.5–8.5 ppm) and carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 227.05) .
  • Chromatography : HPLC or TLC monitors purity (>98%) .

Q. What biological targets are associated with this compound?

  • Key Targets :

  • Enzyme Inhibition : COX-2 (IC₅₀ ~0.16 µM) and HMG-CoA reductase, linked to anti-inflammatory and cholesterol-lowering effects .
  • Anticancer Activity : CHK1 inhibition (IC₅₀ <1 µM) via competitive ATP-binding site interactions .
  • Antimicrobial Potential : Structural analogs show activity against Plasmodium falciparum (e.g., IC₅₀ 0.16 mM for Pf-dihydroorotate dehydrogenase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while 1,4-dioxane improves solubility of intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time (30 mins vs. 3 hours) and improve regioselectivity .
  • By-Product Mitigation : Controlled addition of POCl₃ and low-temperature quenching (0–5°C) suppress hydrolysis .

Q. How do substituent modifications influence biological activity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationBiological ImpactReference
7-positionCl → CF₃Enhanced COX-2 selectivity (10x)[9]
5-positionCOOH → Methyl esterImproved oral bioavailability[10]
2-positionPhenyl → CyclopropylReduced cytotoxicity (IC₅₀ >50 µM)[18]
  • Advanced Design : Introducing electron-withdrawing groups (e.g., -CF₃) at position 7 increases target binding affinity by 30% .

Q. How can contradictions in structural data from XRD and NMR be resolved?

  • Methodology :

  • Multi-Technique Validation : Combine XRD (exact bond lengths) with 2D NMR (¹H-¹³C HSQC) to resolve ambiguities in tautomeric forms .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR chemical shifts (error <0.1 ppm) .
  • Case Study : Discrepancies in carbonyl group orientation (XRD vs. NMR) were resolved by confirming planar geometry via Overhauser effects (NOESY) .

Q. What strategies mitigate toxicity while maintaining pharmacological efficacy?

  • Approaches :

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester) reduces renal toxicity while retaining target engagement .
  • Metabolic Profiling : CYP450 screening identifies metabolites causing hepatotoxicity; structural blocking (e.g., fluorination) slows degradation .
  • Selectivity Screening : Kinase panel assays (e.g., Eurofins Cerep) ensure >50-fold selectivity over off-targets like hERG .

Q. How can computational methods guide the design of derivatives for specific targets?

  • Workflow :

Docking Studies (AutoDock Vina) : Predict binding modes to targets (e.g., CHK1, PDB: 3WGL) .

QSAR Modeling : Correlate substituent hydrophobicity (logP) with IC₅₀ (R² >0.85) .

ADMET Prediction (SwissADME) : Optimize bioavailability (TPSA <90 Ų) and blood-brain barrier penetration .

  • Example : Virtual screening identified 7-CF₃ analogs with 5x higher CHK1 inhibition than the parent compound .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。